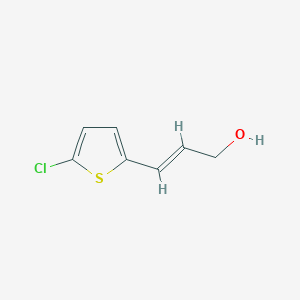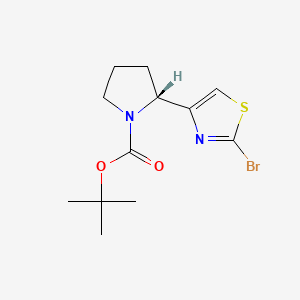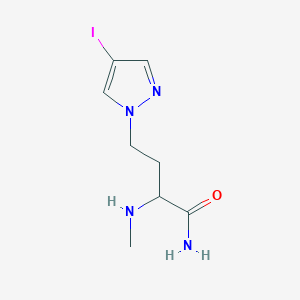
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Attachment of the Butanamide Group: The iodinated pyrazole is reacted with a butanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Aplicaciones Científicas De Investigación
4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a bromine atom instead of iodine.
4-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a chlorine atom instead of iodine.
4-(4-Fluoro-1h-pyrazol-1-yl)-2-(methylamino)butanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)butanamide imparts unique chemical properties, such as higher molecular weight and increased reactivity in certain types of reactions. This makes it distinct from its halogenated analogs and can influence its biological activity and applications.
Propiedades
Fórmula molecular |
C8H13IN4O |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
4-(4-iodopyrazol-1-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C8H13IN4O/c1-11-7(8(10)14)2-3-13-5-6(9)4-12-13/h4-5,7,11H,2-3H2,1H3,(H2,10,14) |
Clave InChI |
CXOLNRADULQRQZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCN1C=C(C=N1)I)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



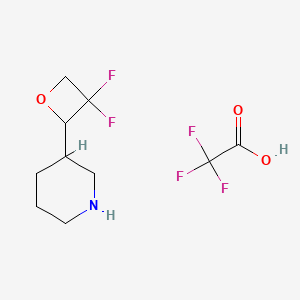
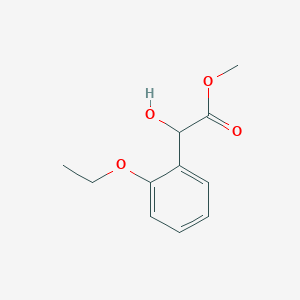
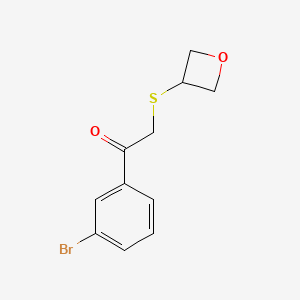
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)

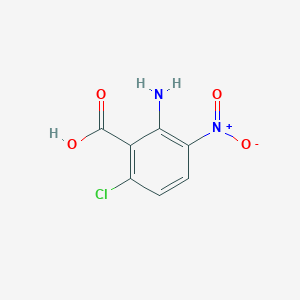
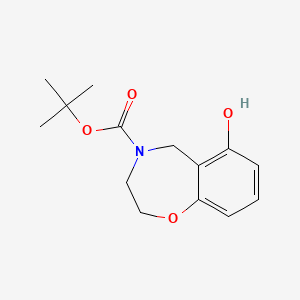

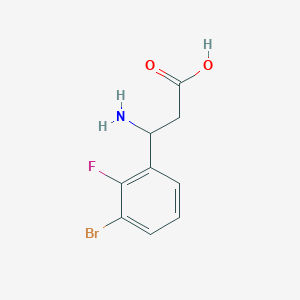
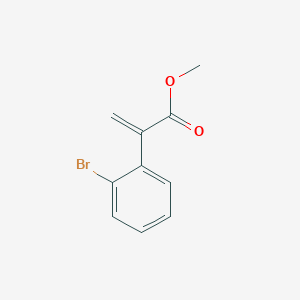
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
